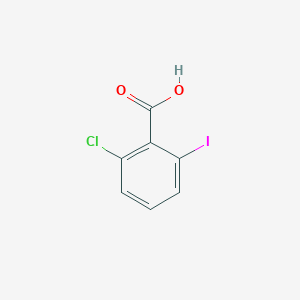

2-Chloro-6-iodobenzoic acid

Description

Contextualization within Halogenated Benzoic Acids

Halogenated benzoic acids are a class of organic compounds characterized by a benzoic acid core substituted with one or more halogen atoms. The nature and position of the halogen substituents significantly influence the chemical and physical properties of these molecules. In the case of 2-Chloro-6-iodobenzoic acid, the presence of two different halogens at the ortho-positions to the carboxylic acid group creates a sterically hindered and electronically distinct environment. This unique substitution pattern differentiates it from other halogenated benzoic acids and is key to its reactivity. mdpi.com

The chlorine atom acts as an electron-withdrawing group, while the iodine atom, being larger and more polarizable, offers a site for various coupling reactions. This dual functionality allows for selective chemical modifications, making it a valuable intermediate in synthetic chemistry.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 13420-63-8 |

| Molecular Formula | C₇H₄ClIO₂ |

| Molecular Weight | 282.46 g/mol |

| Appearance | Solid |

| Assay | 95% |

This data is compiled from multiple sources. sigmaaldrich.com

Significance in Advanced Synthetic Chemistry

The significance of this compound in advanced synthetic chemistry lies in its role as a versatile reagent and building block. alfachemic.com Its distinct structure allows for regioselective reactions, a critical aspect in the construction of complex organic molecules. One notable application is in C-H activation/functionalization reactions. For instance, it has been used in syntheses developed by Yu and coworkers, where an ortho-iodination of a benzoic acid derivative is achieved using iodine (I₂) as the sole oxidant, facilitated by a specific auxiliary. alfachemic.com

The differential reactivity of the carbon-chlorine and carbon-iodine bonds is a cornerstone of its utility. The C-I bond is generally more reactive towards metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of various substituents at the 6-position while leaving the C-Cl bond intact for potential subsequent transformations. lookchem.com This sequential and selective functionalization is a powerful tool for synthetic chemists.

Role as a Precursor in Complex Molecule Synthesis

This compound serves as a key starting material in the synthesis of a variety of complex molecules, including pharmaceuticals and materials with specific electronic properties. lookchem.com Its ability to undergo selective transformations makes it an ideal precursor for building intricate molecular architectures.

For example, it has been utilized in the synthesis of 9-aminoacridine-4-carboxamides, which have shown potential as antitumoral agents. lookchem.com The synthesis leverages the reactivity of the iodo-group for coupling reactions to construct the core structure of these complex amides.

Furthermore, research has demonstrated its use in the preparation of other valuable intermediates. Through a tandem metallation sequence using sec-butyllithium (B1581126)/TMEDA, 2-chlorobenzoic acid can be converted to 2-chloro-6-substituted benzoic acids, including the iodo-derivative, which are versatile intermediates in pesticidal and pharmaceutical chemistry. lookchem.com An iridium-catalyzed ortho-iodination of 2-chlorobenzoic acid has also been reported to produce this compound with high yield. amazonaws.com

The compound's role extends to the synthesis of hypervalent iodine reagents. While 2-iodobenzoic acid is a more common precursor for reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), the principles of their synthesis, involving oxidation of the iodine atom, are relevant to understanding the potential transformations of other iodo-substituted benzoic acids. sigmaaldrich.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWHWEKCHWFXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539361 | |

| Record name | 2-Chloro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13420-63-8 | |

| Record name | 2-Chloro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Chloro 6 Iodobenzoic Acid

Regioselective Synthesis Approaches

Ortho-Lithiation Strategies for Benzoic Acid Derivatives

A powerful and widely utilized method for the synthesis of 2,6-disubstituted benzoic acids is the ortho-lithiation, or directed ortho metalation (DoM), of a suitable benzoic acid precursor. researchgate.netnih.gov This strategy takes advantage of the carboxylate group's ability to direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species that can then react with an electrophile. researchgate.net For the synthesis of 2-chloro-6-iodobenzoic acid, the starting material is typically 2-chlorobenzoic acid. researchgate.netlookchem.com

The synthesis of this compound from 2-chlorobenzoic acid involves a tandem metallation sequence. researchgate.net First, the acidic proton of the carboxylic acid is deprotonated by an organolithium base. A second equivalent of the base then removes a proton from the C-6 position, which is the most acidic remaining proton on the aromatic ring due to the combined directing and activating effects of the carboxylate and the C-2 chloro substituent. researchgate.netresearchgate.net This forms a dianion, specifically lithium-2-chloro-6-lithiobenzoate, which is stable at low temperatures. lookchem.com

The choice of organolithium reagent and the presence of a complexing agent are critical for the success of the ortho-lithiation. unblog.frbenthamopenarchives.com Strong, sterically hindered bases are required to achieve efficient deprotonation. A combination of sec-butyllithium (B1581126) (s-BuLi) and the chelating agent N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent like tetrahydrofuran (B95107) (THF) at very low temperatures (e.g., -78 °C) has proven to be highly effective. researchgate.netlookchem.com

TMEDA complexes with the lithium cation, increasing the basicity of the organolithium reagent and stabilizing the resulting aryllithium intermediate through chelation. benthamopenarchives.com This complexation enhances the regioselectivity and efficiency of the deprotonation at the C-6 position. lookchem.comunblog.fr Studies have shown that using the s-BuLi/TMEDA complex (in a 1:1 ratio) with 2-chlorobenzoic acid leads to the selective formation of the desired 6-lithiated species. lookchem.com In contrast, other bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) were found to be less efficient under similar conditions. lookchem.com

Table 1: Conditions for Ortho-Lithiation of 2-Chlorobenzoic Acid

| Reagent/Conditions | Temperature | Outcome | Reference |

|---|---|---|---|

| s-BuLi/TMEDA (2.2 equiv) in THF | -78 °C | Efficient formation of lithium-2-chloro-6-lithiobenzoate | lookchem.com |

| LTMP in THF | -50 °C to -30 °C | Low yield of lithiated product | lookchem.com |

Once the lithium-2-chloro-6-lithiobenzoate dianion is formed, it is "quenched" by adding a suitable electrophile. researchgate.netunblog.fr To synthesize this compound, elemental iodine (I₂) is used as the electrophile. lookchem.com The highly nucleophilic carbon at the C-6 position attacks the iodine molecule, displacing an iodide ion and forming the C-I bond. The reaction is then worked up under acidic conditions to protonate the carboxylate, yielding the final product, this compound. lookchem.com This method has been shown to produce the desired product in good yields. lookchem.com

Table 2: Electrophilic Quench of Lithiated 2-Chlorobenzoic Acid

| Starting Material | Lithiation Conditions | Electrophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzoic acid | s-BuLi/TMEDA, THF, -78 °C, 30 min | Iodine (I₂) | This compound | 65% | lookchem.com |

Influence of Organolithium Reagents and Complexing Agents (e.g., TMEDA)

Iodination of Arene Carboxylic Acids

Direct iodination of aromatic compounds can be challenging due to the low electrophilicity of molecular iodine. scielo.brtestbook.com The reaction often requires an oxidizing agent or a Lewis acid catalyst to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). scielo.brresearchgate.net

While direct iodination of simple benzoic acid can be difficult and result in poor yields, specific methodologies have been developed for certain substrates. researchgate.net The presence of activating groups on the aromatic ring generally facilitates electrophilic substitution. scielo.br For arene carboxylic acids, systems using iodine in combination with various oxidants or catalysts have been reported. researchgate.net For instance, a mixture of iodine and silver acetate (B1210297) has been used in palladium-catalyzed C-H functionalization, though this is a distinct mechanism from simple electrophilic substitution. acs.org Another approach involves using iodine with an oxidant like potassium peroxodisulfate. organic-chemistry.org However, these methods are often more effective for electron-rich arenes, and the direct, selective iodination of 2-chlorobenzoic acid at the C-6 position using a simple Lewis acid catalyst is less commonly reported compared to the more reliable ortho-lithiation route. researchgate.net

Direct Halogenation of Benzoic Acid Derivatives

Direct halogenation methods offer an efficient route to this compound by introducing the iodine atom directly onto a pre-existing 2-chlorobenzoic acid scaffold. One advanced technique involves a C-H activation/iodination process. This method can utilize an auxiliary-assisted, palladium-catalyzed C-H activation, with I2 often serving as the sole oxidant for the ortho-iodination of the corresponding benzoic acid derivative. sigmaaldrich.com

Another powerful strategy is tandem metallation. In this approach, 2-chlorobenzoic acid is treated with a strong base complex, such as sec-butyllithium/TMEDA, in an appropriate solvent like tetrahydrofuran (THF) at very low temperatures (e.g., -78°C). This process, known as ortholithiation, generates a reactive intermediate that is lithiated at the 6-position. Quenching this intermediate with a suitable electrophile, such as molecular iodine (I₂), installs the iodine atom at the desired position, yielding this compound. researchgate.net

Multi-step Syntheses from Readily Available Starting Materials

Multi-step syntheses provide flexibility by building the target molecule from simpler, more accessible precursors. These pathways often involve a sequence of well-established chemical transformations.

Nitrification, Reduction, and Diazotizing Iodo Pathways

A logical multi-step synthesis can commence with a simple starting material like 2-chlorotoluene (B165313). The sequence involves several key transformations:

Oxidation : The methyl group of 2-chlorotoluene is first oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification to yield 2-chlorobenzoic acid. prepchem.com

Nitration : The resulting 2-chlorobenzoic acid is then nitrated. The chloro and carboxyl groups direct the incoming nitro group primarily to the 3- and 5-positions. To achieve 6-substitution, one might start with 2-chloro-6-nitrotoluene (B1664060) and then oxidize the methyl group. prepchem.com

Reduction : Assuming a precursor like 2-chloro-6-nitrobenzoic acid is obtained, the nitro group is reduced to an amino group (-NH₂). google.com This creates 2-amino-6-chlorobenzoic acid.

Diazotization and Iodination : The final step involves converting the newly formed amino group into the iodo group. The amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with an iodide source, such as potassium iodide (KI), to displace the diazonium group and introduce iodine at the 6-position, completing the synthesis. acs.orgki.se

Sandmeyer Reaction Applications

The Sandmeyer reaction is a cornerstone of synthetic routes that proceed via an aromatic amine intermediate. acs.org It is a classic and reliable method for introducing a variety of substituents, including halogens, onto an aromatic ring. chemicalbook.com In the context of synthesizing this compound, this reaction is crucial.

The process begins with the diazotization of an aminobenzoic acid derivative (like 2-amino-6-chlorobenzoic acid) with nitrous acid to form a diazonium salt. ki.se While the introduction of iodine can occur by simply treating the diazonium salt with an iodide salt (e.g., KI), the introduction of chlorine or bromine typically requires a copper(I) salt catalyst (e.g., CuCl or CuBr), which is the hallmark of the Sandmeyer reaction. chemicalbook.comsciencemadness.org This reaction facilitates the replacement of the diazonium group with a chlorine atom, providing a key step in pathways that build the molecule by adding the chlorine atom to an iodo-substituted precursor.

Optimization of Reaction Conditions and Parameters

Achieving an efficient and high-yielding synthesis requires careful optimization of various reaction parameters, with the choice of solvent being particularly influential.

Solvent Effects in Synthesis

The solvent system can dramatically influence reaction rates, yields, and even the reaction pathway itself. In syntheses involving ionic intermediates, such as diazotization and Sandmeyer reactions, or in oxidation processes, the polarity and solubilizing properties of the solvent are critical.

For instance, in the synthesis of aryl iodides from arylhydrazines, a screening of different solvents showed that dimethyl sulfoxide (B87167) (DMSO) was the most effective, providing a significantly higher yield compared to other solvents like DMF, acetonitrile, or toluene. acs.org In the oxidation of 2-iodobenzoic acid to 2-iodosobenzoic acid using Oxone®, the reaction proceeds successfully in water, whereas it fails in organic solvents in the absence of water because the oxidizing agent does not dissolve. mdpi.comresearchgate.net The addition of various organic solvents to the aqueous system was found to impact the yield. mdpi.comresearchgate.net

The table below summarizes the effect of different solvents on the yield of a representative reaction related to the synthesis of halogenated benzoic acid derivatives.

Table 1: Effect of solvent on the yield of iodobenzene (B50100) from phenylhydrazine (B124118) hydrochloride and I₂. This reaction is analogous to steps that could be used in multi-step syntheses. Data sourced from ACS Publications. acs.org

The table below shows the impact of using different aqueous-organic solvent mixtures on the yield of 2-iodosobenzoic acid (IBA) from the oxidation of 2-iodobenzoic acid (2-IB).

Table 2: Influence of different solvent systems on the selective synthesis of IBA from 2-IB using Oxone®. Data sourced from MDPI. mdpi.comresearchgate.net

These findings underscore the necessity of empirical testing and optimization of solvent conditions for each specific synthetic step to maximize efficiency and product yield.

Temperature Control in Regioselective Reactions

Temperature is a critical parameter in directing the regioselectivity of reactions involving 2-substituted benzoic acids. In the synthesis of isocoumarins and phthalides from 2-iodobenzoic acids and alkynes, temperature control is paramount for selective product formation. lookchem.com For instance, copper-catalyzed coupling reactions of 2-iodobenzoic acids with terminal acetylenes can be directed to yield either the 6-endo-dig cyclization product (isocoumarin) or the 5-exo-dig cyclization product (phthalide) by manipulating the reaction temperature. lookchem.com Specifically, the formation of isocoumarin (B1212949) is favored at a higher temperature of 100°C, while the phthalide (B148349) is the major product at a lower temperature of 25°C. lookchem.com

This temperature-dependent selectivity is also observed in other regioselective syntheses. For example, in the ortho-lithiation of 2-chlorobenzoic acid, the reaction temperature significantly impacts the efficiency of the metallation. lookchem.com Optimal conditions for the regiospecific 6-lithiation of 2-chlorobenzoic acid were found to be at -78°C. lookchem.com At temperatures between -50°C and -30°C, the metallation by lithium 2,2,6,6-tetramethylpiperidide (LTMP) is inefficient, leading to low yields of the desired product. lookchem.com Similarly, in the Pd(II)-catalyzed C-H iodination of arenes, the reaction temperature was found to be sensitive, with a marked decrease in yield when the temperature was lowered from 100°C to 90°C. chinesechemsoc.org

In the context of iridium-catalyzed ortho-iodination of benzoic acids, the reaction can be carried out at a milder temperature of 40°C without compromising the yield. acs.org This highlights the potential for developing more energy-efficient synthetic protocols.

Table 1: Effect of Temperature on Regioselective Reactions

| Reaction Type | Reactants | Catalyst/Reagent | Temperature (°C) | Major Product | Yield | Reference |

| Copper-catalyzed coupling | 2-Iodobenzoic acid, Phenylacetylene (B144264) | CuI, Cs2CO3 | 100 | Isocoumarin | Good | lookchem.com |

| Copper-catalyzed coupling | 2-Iodobenzoic acid, Phenylacetylene | CuI, Cs2CO3 | 25 | Phthalide | Major product | lookchem.com |

| Ortho-lithiation | 2-Chlorobenzoic acid | s-BuLi/TMEDA | -78 | 6-lithiated intermediate | 85% (after quenching) | lookchem.com |

| Ortho-lithiation | 2-Chlorobenzoic acid | LTMP | -30 to -50 | Low yield | Low | lookchem.com |

| Pd(II)-catalyzed C-H iodination | Hydrocinnamic acids | 2-Nitrophenyl iodide | 100 | Iodinated product | High | chinesechemsoc.org |

| Pd(II)-catalyzed C-H iodination | Hydrocinnamic acids | 2-Nitrophenyl iodide | 90 | Iodinated product | Decreased | chinesechemsoc.org |

| Ir-catalyzed ortho-iodination | Benzoic acid | Ir(III) complex, NIS | 40 | o-Iodinated benzoic acid | 88% | acs.org |

Influence of Stoichiometric Ratios of Reactants

The stoichiometric ratio of reactants is another crucial factor that governs the outcome of the synthesis of this compound and related compounds. In the ortho-lithiation of 2-chlorobenzoic acid, using a slight excess (2.2 equivalents) of the s-butyllithium/N,N,N',N'-tetramethyl-1,2-ethylenediamine (s-BuLi/TMEDA) complex was found to be optimal for achieving a high yield (85%) of the 6-deuterated product after quenching with D2O. lookchem.com

In the context of halodecarboxylation reactions, the ratio of reagents can significantly influence the product distribution. acs.org For instance, the reaction of silver salts of carboxylic acids with iodine is highly dependent on the stoichiometry. acs.org Similarly, in the iridium-catalyzed ortho-iodination of benzoic acids, the amount of the iodinating agent, N-iodosuccinimide (NIS), plays a critical role. Using only 1.5 equivalents of NIS was sufficient to form the desired product in nearly quantitative yield. acs.org

The synthesis of benzoic acids via aerobic photooxidation with hydrobromic acid (HBr) also demonstrates the importance of stoichiometry. The use of 0.2 equivalents of HBr as a catalyst in ethyl acetate led to almost quantitative yields. organic-chemistry.org

Table 2: Influence of Stoichiometric Ratios on Synthesis

| Reaction Type | Starting Material | Reagents & Stoichiometry | Product | Yield | Reference |

| Ortho-lithiation | 2-Chlorobenzoic acid | 2.2 equiv. s-BuLi/TMEDA | 6-Deutero-2-chlorobenzoic acid | 85% | lookchem.com |

| Ir-catalyzed ortho-iodination | Benzoic acid | 1.5 equiv. NIS | o-Iodinated benzoic acid | Nearly quantitative | acs.org |

| Aerobic Photooxidation | Aromatic methyl group | 0.2 equiv. HBr, O2, UV light | Carboxylic acid | Almost quantitative | organic-chemistry.org |

| Halodecarboxylation | Silver salt of carboxylic acid | Varies with I2 | Alkyl iodide or other products | Dependent on ratio | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is increasingly important in the synthesis of fine chemicals like this compound.

Development of Environmentally Friendly Procedures

Efforts to develop more environmentally benign synthetic methods for halogenated benzoic acids are ongoing. One approach involves the use of less hazardous solvents and reagents. For example, a method for synthesizing N-phenylanthranilic acid derivatives, which are structurally related to halogenated benzoic acids, utilizes water as the solvent and copper acetate as a catalyst, offering a more environmentally friendly alternative to traditional methods that often employ hazardous solvents and expensive palladium catalysts. researchgate.net

Another green approach is the aerobic photooxidation of a methyl group on an aromatic nucleus to a carboxylic acid using molecular oxygen and catalytic hydrobromic acid under UV irradiation. organic-chemistry.org This method avoids the use of heavy metals and halogenated solvents, making it an environmentally friendly process. organic-chemistry.org The reaction is simple, cost-effective, and produces water as the main byproduct. organic-chemistry.org

The development of continuous synthesis methods for halogenated benzoic acids also aligns with green chemistry principles by potentially reducing waste and improving efficiency. google.com Furthermore, the use of mechanochemistry, a solvent-free or low-solvent technique, is being explored for the synthesis of related coordination compounds, which could offer a more sustainable pathway for producing compounds like this compound in the future. rsc.org The synthesis of 2-iodoxybenzoic acid (IBX), a common oxidizing agent, from 2-iodobenzoic acid using Oxone® in water is another example of an environmentally friendly procedure, with sulfate (B86663) salts being the only byproducts. orientjchem.org

Table 3: Environmentally Friendly Synthetic Procedures

| Reaction Type | Key Green Feature | Reactants/Catalysts | Product | Reference |

| N-arylation | Use of water as solvent | o-Halobenzoic acid, anilines, copper acetate | N-phenylanthranilic acid derivatives | researchgate.net |

| Aerobic Photooxidation | Avoids heavy metals and halogenated solvents | Aromatic methyl group, O2, HBr (cat.), UV light | Carboxylic acid | organic-chemistry.org |

| Oxidation | Use of water as solvent | 2-Iodobenzoic acid, Oxone® | 2-Iodoxybenzoic acid (IBX) | orientjchem.org |

| Continuous Synthesis | Potential for waste reduction and improved efficiency | Halogenated precursors | Halogenated benzoic acid | google.com |

| Mechanochemical Synthesis | Solvent-free or low-solvent | Metal salts, ligands | Coordination complexes | rsc.org |

Iii. Reactivity and Mechanistic Studies of 2 Chloro 6 Iodobenzoic Acid

Carbon-Halogen Bond Reactivity

The presence of two different halogen atoms on the aromatic ring, chlorine and iodine, provides distinct sites for reactivity. The differing electronegativities and bond strengths of the C-Cl and C-I bonds allow for selective transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for haloaromatic compounds. byjus.com In 2-chloro-6-iodobenzoic acid, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing nature of the halogens and the carboxylic acid group. byjus.comsmolecule.com Generally, the carbon bearing the iodine atom is more susceptible to nucleophilic substitution than the carbon with the chlorine atom due to the lower bond strength of the C-I bond.

Common nucleophiles such as amines, alkoxides, and thiolates can displace the halide ions, with the ease of displacement typically following the order I > Br > Cl > F. This reactivity allows for the synthesis of a variety of substituted benzoic acid derivatives. For instance, reaction with an amine could yield an amino-substituted benzoic acid, a precursor for various pharmaceuticals. lookchem.com

Metal-halogen exchange is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In this compound, the greater reactivity of the carbon-iodine bond facilitates selective metal-halogen exchange at the C-2 position. Treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures preferentially replaces the iodine atom with a lithium atom. researchgate.net This generates a highly reactive organolithium intermediate that can be trapped with various electrophiles.

This selectivity is crucial for the regioselective synthesis of polysubstituted aromatic compounds. The resulting aryllithium species can react with electrophiles like aldehydes, ketones, carbon dioxide, and alkyl halides to introduce a wide range of functional groups at the C-2 position.

Nucleophilic Aromatic Substitution Reactions

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a wide array of chemical transformations. libretexts.org Its reactivity in this compound is central to the synthesis of various derivatives.

Standard reactions of the carboxylic acid moiety include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. libretexts.org

Amide Formation: Treatment with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces an amide. libretexts.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acyl Halide: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride. libretexts.org This intermediate is a valuable precursor for the synthesis of esters, amides, and other acyl derivatives.

Decarboxylation: Under certain conditions, often involving heat or a catalyst, the carboxylic acid group can be removed as carbon dioxide. acs.orgnih.gov

The electronic environment of the aromatic ring, influenced by the chloro and iodo substituents, can modulate the acidity and reactivity of the carboxylic acid group.

Directed Ortho Metalation (DoM) Studies

Directed ortho metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. It relies on the ability of a directing group to coordinate with an organolithium reagent, directing deprotonation to an adjacent ortho position.

In substituted benzoic acids, the deprotonated carboxylate group is a potent ortho-directing group. researchgate.net However, the halogen substituents also play a significant role in directing the lithiation process. The relative directing ability of halogens in DoM generally follows the order F > Cl > Br > I. This is attributed to the inductive electron-withdrawing effect of the halogens, which increases the acidity of the ortho protons.

For this compound, the carboxylate group directs lithiation to the C-6 position. However, the presence of the chloro and iodo groups can influence the regioselectivity and efficiency of the reaction. Studies on related dihalogenated benzoic acids have shown that lithiation often occurs at the position flanked by both halogen substituents. researchgate.netrsc.org

In molecules containing multiple potential directing groups, a hierarchy of directing ability is observed. The carboxylic acid group is considered to be of intermediate strength in directing metallation. researchgate.netrsc.org Its directing effect is generally stronger than that of chloro and bromo groups but weaker than that of a fluoro or methoxy (B1213986) group.

Intramolecular competition studies on substituted benzoic acids have provided valuable insights into this hierarchy. For instance, in meta-substituted benzoic acids, a complimentary directing effect is often observed with chloro and fluoro groups, leading to lithiation at the common ortho position. researchgate.netrsc.org Conversely, competition with a methoxy group can lead to a mixture of products, reflecting the comparable directing strengths of the carboxylate and methoxy groups. researchgate.net The specific outcome of a DoM reaction on a polysubstituted aromatic ring like this compound is therefore a result of the complex interplay between the electronic and steric effects of all substituents.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RNH₂, RO⁻, RS⁻) | Substituted benzoic acid |

| Metal-Halogen Exchange | Organolithium reagent (e.g., n-BuLi, t-BuLi), low temp. | Aryllithium intermediate |

| Esterification | Alcohol, Acid catalyst | Ester |

| Amide Formation | Amine, Coupling agent (e.g., DCC) | Amide |

| Reduction | LiAlH₄ | Primary alcohol |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | Acyl chloride |

| Directed Ortho Metalation | Organolithium reagent (e.g., LDA, s-BuLi/TMEDA) | ortho-Lithiated species |

Role of Halogen Substituents in Directing Lithiation

Mechanistic Investigations of Coupling Reactions Involving this compound Analogues

The reactivity of dihalogenated benzoic acids, such as this compound, is of significant interest in organic synthesis due to the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is generally more susceptible to cleavage than the carbon-chlorine bond, allowing for selective functionalization. Mechanistic studies of coupling reactions involving analogues of this compound, particularly other 2-halobenzoic acids, provide critical insights into the underlying catalytic processes and reaction pathways. These investigations are crucial for optimizing reaction conditions and expanding the synthetic utility of this class of compounds. smolecule.com

Copper-catalyzed cascade reactions represent a powerful and efficient method for the synthesis of complex heterocyclic structures from readily available starting materials like 2-halobenzoic acids. nih.gov These reactions often proceed under mild conditions and demonstrate broad substrate scope, making them highly valuable in medicinal and materials chemistry. ucla.eduacs.org A prominent application is the synthesis of quinazolinones through the cascade reaction of 2-halobenzoic acids and amidines. ucla.edutandfonline.comrsc.org

The catalytic pathway typically involves an initial copper-catalyzed N-arylation (Ullmann condensation) followed by an intramolecular cyclization/condensation. nih.govrsc.org Various copper sources, including copper(I) iodide (CuI) and copper(II) chloride (CuCl2), have been shown to be effective. ucla.edutandfonline.com The efficiency of these catalytic systems can be enhanced by the use of ligands, such as 8-hydroxyquinoline (B1678124), or by supporting the copper catalyst on materials like chitosan (B1678972) or MCM-41, which also facilitates catalyst recovery and reuse. ucla.edutandfonline.comrsc.org

Microwave-assisted conditions have been shown to accelerate these reactions significantly, affording quinazolinone derivatives in good to excellent yields in aqueous media. tandfonline.com The reactivity of the 2-halobenzoic acid is dependent on the nature of the halogen, with the order of reactivity typically being I > Br > Cl. Furthermore, the electronic properties of substituents on both the benzoic acid and amidine partners can influence the reaction outcome; electron-withdrawing groups on the amidine have been observed to slightly increase the reaction yield. tandfonline.com

Detailed research findings from studies on copper-catalyzed cascade reactions involving various 2-halobenzoic acid analogues are summarized in the table below.

Table 1: Copper-Catalyzed Cascade Synthesis of Quinazolinone Derivatives from 2-Halobenzoic Acid Analogues and Amidines

| Entry | 2-Halobenzoic Acid Analogue | Amidine | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2-Iodobenzoic acid | Benzamidine hydrochloride | CuI (20 mol%) | Cs2CO3 | DMF | 95 | rsc.org |

| 2 | 2-Bromobenzoic acid | Benzamidine hydrochloride | CuI (20 mol%) | Cs2CO3 | DMF | 93 | rsc.org |

| 3 | 2-Chlorobenzoic acid | Benzamidine hydrochloride | CuI (20 mol%) | Cs2CO3 | DMF | 45 | rsc.org |

| 4 | 2-Iodobenzoic acid | 4-Nitrobenzamidine hydrochloride | CuCl2 (10 mol%) / 8-hydroxyquinoline (10 mol%) | NaOH | Water | 94 | tandfonline.com |

| 5 | 2-Bromo-5-fluorobenzoic acid | 4-Methylbenzamidine hydrochloride | MCM-41-3N–CuI (10 mol%) | Cs2CO3 | DMF | 92 | rsc.org |

| 6 | 2-Iodobenzoic acid | Benzamidine hydrochloride | Chitosan-supported CuI (CS@CuI) | K3PO4 | DMSO | 99 | nih.govucla.edu |

| 7 | 2-Bromobenzoic acid | 4-Methoxybenzamidine hydrochloride | Chitosan-supported CuI (CS@CuI) | K3PO4 | DMSO | 95 | nih.govucla.edu |

The precise mechanism of copper-catalyzed coupling reactions has been a subject of extensive debate, with several pathways proposed. rug.nlresearchgate.net For reactions involving aryl halides, the main mechanistic proposals include:

Oxidative Addition/Reductive Elimination: This pathway involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the Cu(I) catalyst. rug.nlresearchgate.netchim.it This two-electron process is analogous to mechanisms well-established in palladium catalysis. nih.govrsc.org

Sigma (σ)-Bond Metathesis: In this pathway, the copper catalyst maintains its +1 oxidation state throughout the cycle. researchgate.net

Radical Mechanisms via Single Electron Transfer (SET) or Iodine Atom Transfer (IAT): These one-electron pathways have gained increasing support from experimental and computational studies. researchgate.netchim.it

In the context of copper-catalyzed reactions of 2-halobenzoic acids, the mechanism is often initiated by the formation of a copper(I) complex with the nucleophile. researchgate.net The subsequent activation of the carbon-halogen bond is the key, and mechanistically controversial, step.

Single Electron Transfer (SET) Pathway: The SET mechanism proposes that a Cu(I) complex transfers a single electron to the aryl halide (Ar-X), generating a radical anion ([Ar-X]•−). researchgate.netacs.org This radical anion then fragments, cleaving the carbon-halogen bond to produce an aryl radical (Ar•) and a halide anion (X−). researchgate.netacs.org The aryl radical can then proceed through various pathways to form the final product. nih.gov The Cu(I) species is oxidized to Cu(II) in the process. researchgate.netchim.it The catalytic cycle is completed by the reduction of Cu(II) back to Cu(I), which can be facilitated by other species in the reaction mixture. researchgate.net The involvement of radical intermediates is supported by the observation that some reactions involving aryl halides yield products consistent with radical pathways, although direct detection of these transient species is challenging. rug.nlresearchgate.net In some systems, particularly those involving photochemistry, the generation of radicals via SET is a well-established primary step. nih.gov In transition-metal-free systems, a base-promoted homolytic aromatic substitution (HAS) has been proposed, which also proceeds through the generation of an aryl radical via an SET process. acs.org

The oxidation of hydrazides to their corresponding acids can also proceed via a direct two-electron transfer without the intervention of free radicals, highlighting that not all transformations involving similar functional groups follow a radical pathway. However, for many copper-catalyzed cross-coupling reactions, the SET and IAT mechanisms are considered highly plausible. researchgate.netbeilstein-journals.org

Iv. Applications of 2 Chloro 6 Iodobenzoic Acid in Organic Synthesis

Building Block for Complex Molecules

The structural features of 2-chloro-6-iodobenzoic acid make it an important starting material for the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites that can be addressed sequentially in synthetic routes.

Halogenated benzoic acids are crucial intermediates in the production of a wide array of pharmaceuticals and agrochemicals. smolecule.comchemimpex.com While specific, publicly documented examples detailing the direct use of this compound in a marketed drug or pesticide are not prevalent, its structural motifs are found in biologically active molecules. Related isomers, such as 2-chloro-5-iodobenzoic acid, are utilized as synthetic intermediates for compounds like metabotropic glutamate (B1630785) receptor subtype-2 (mGluR2) positive allosteric modulators and for synthesizing quinolone carboxylic acids as inhibitors of protein tyrosine phosphatase. hsppharma.com Similarly, 2-chloro-4-iodobenzoic acid serves as a building block for anti-inflammatory and analgesic drugs. chemimpex.com The strategic placement of halogens on the benzoic acid ring can influence the molecule's biological activity and selectivity in drug design. In the agrochemical sector, halogenated benzoic acid derivatives are precursors to pesticides and herbicides that may function by interfering with plant hormonal pathways. smolecule.comlookchem.com

This compound serves as a key precursor for creating more elaborate organic intermediates. alfachemic.com One notable method for its synthesis involves a C-H activation strategy, specifically the ortho-iodination of a corresponding benzoic acid derivative, highlighting its role in advanced synthetic methodologies. sigmaaldrich.com The differential reactivity of the C-I and C-Cl bonds is particularly advantageous. The carbon-iodine bond is significantly more reactive in many cross-coupling reactions, allowing for selective functionalization at the 6-position while leaving the chlorine atom at the 2-position intact for subsequent transformations.

This selective reactivity enables its use in multi-step syntheses to build complex substitution patterns on the aromatic ring. For instance, the iodine can be replaced via a coupling reaction, and the chlorine can be substituted later through a nucleophilic aromatic substitution, or the carboxylic acid group can be converted into other functionalities like esters, amides, or alcohols. This makes the compound a versatile platform for generating a library of substituted aromatic compounds for various research applications, including materials science and medicinal chemistry. chemimpex.comlookchem.com

Synthesis of Pharmaceuticals and Agrochemicals

Participation in Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon bonds. The halogen substituents on this compound make it an excellent substrate for several of these transformations, particularly those catalyzed by palladium.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organohalide to form a new carbon-carbon bond. numberanalytics.comlibretexts.org Halogenated benzoic acids and their derivatives are common substrates in these reactions. researchgate.net In the case of this compound, the carbon-iodine bond is the preferred site for oxidative addition to the palladium(0) catalyst, which is the first step in the catalytic cycle. libretexts.orgresearchgate.net This high reactivity of the C-I bond compared to the C-Cl bond allows for regioselective Suzuki coupling.

An aryl or vinyl boronic acid can be coupled at the 6-position, replacing the iodine atom, to synthesize biphenyl (B1667301) derivatives or styrenes, respectively. libretexts.org This reaction is tolerant of many functional groups and is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net

Table 1: Suzuki-Miyaura Coupling of Halogenated Benzoic Acids

| Feature | Description |

| Reaction | Suzuki-Miyaura Cross-Coupling |

| Substrate | Halogenated Benzoic Acid (e.g., this compound) |

| Reagent | Organoboron compound (e.g., Arylboronic acid) |

| Catalyst | Palladium(0) complex |

| Bond Formed | Carbon-Carbon (Aryl-Aryl, Aryl-Vinyl) |

| Key Advantage | High functional group tolerance and regioselectivity (C-I reacts before C-Cl). researchgate.netwikipedia.org |

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Iodobenzoic acids are effective substrates for this transformation due to the high reactivity of the carbon-iodine bond. nih.govresearchgate.net

This reaction allows for the introduction of an alkynyl group onto the aromatic ring, producing arylalkynes. nih.gov These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials. nih.govbeilstein-journals.org Similar to the Suzuki coupling, the reaction with this compound would proceed selectively at the C-I bond, allowing the synthesis of 2-chloro-6-(alkynyl)benzoic acids. wikipedia.org

Table 2: Sonogashira Coupling of Iodinated Aromatic Acids

| Feature | Description |

| Reaction | Sonogashira Cross-Coupling |

| Substrate | Iodoaromatic Acid (e.g., this compound) |

| Reagent | Terminal Alkyne |

| Catalyst | Palladium(0) complex and Copper(I) salt |

| Bond Formed | Carbon-Carbon (Aryl-Alkynyl) |

| Key Advantage | Efficient synthesis of arylalkynes under mild conditions. nih.govbeilstein-journals.org |

Suzuki Coupling Applications of Halogenated Benzoic Acids

Derivatization for Specific Applications

Derivatization refers to the chemical modification of a compound to produce a new compound with different properties or functionalities. This compound can be derivatized at its three functional sites: the carboxylic acid group, the iodine atom, and the chlorine atom.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, which are themselves versatile intermediates. For example, derivatization is used in analytical chemistry to improve the ionization efficiency of molecules for mass spectrometry analysis. qut.edu.au

The iodine atom can be used to create hypervalent iodine reagents. For instance, 2-iodobenzoic acid can be oxidized to form 2-iodosobenzoic acid (IBA), a useful oxidizing agent in its own right and a precursor to other cyclic organoiodine(III) derivatives. mdpi.comresearchgate.net This transformation opens up a different field of reactivity, where the iodine atom participates directly in oxidation reactions.

Furthermore, the entire molecule can serve as a scaffold. After selective functionalization via cross-coupling at the iodine position, the remaining chlorine and carboxylic acid groups can be modified in subsequent steps to build highly functionalized and complex target molecules.

Formation of Substituted Benzoic Acid Derivatives

This compound is a key intermediate in the synthesis of other substituted benzoic acids. Its own synthesis can be achieved from the more readily available 2-chlorobenzoic acid. A general and efficient method involves the regiospecific 6-lithiation of 2-chlorobenzoic acid using a complex of sec-butyllithium (B1581126) and TMEDA (tetramethylethylenediamine) in THF at low temperatures, followed by quenching with an electrophile. lookchem.com When elemental iodine (I₂) is used as the electrophile, this compound is formed. lookchem.com

This tandem metallation sequence provides a direct route to various 2-chloro-6-substituted benzoic acids. The process is highly regioselective due to the directing effect of the carboxylic acid group.

Table 1: Synthesis of 2-Chloro-6-substituted Benzoic Acids via Ortho-lithiation of 2-Chlorobenzoic Acid lookchem.com

| Electrophile (EX) | Resulting 6-Substituent | Product | Recrystallized Yield (%) |

| MeI | Me | 2-Chloro-6-methylbenzoic acid | 65 |

| C₂Br₂Cl₄ | Br | 2-Bromo-6-chlorobenzoic acid | 56 |

| I₂ | I | This compound | 53 |

| Me₂S₂ | MeS | 2-Chloro-6-(methylthio)benzoic acid | 69 |

| TMSCl | TMS | 2-Chloro-6-(trimethylsilyl)benzoic acid | 76 |

| CO₂ | CO₂H | 2-Chloro-6-carboxybenzoic acid | 65 |

Data sourced from a study on the synthesis of 2-chloro-6-substituted benzoic acids. lookchem.com

Furthermore, this compound itself has been identified as a starting material for the synthesis of 9-aminoacridine-4-carboxamides, which have been investigated for their antitumor activity. lookchem.com

Synthesis of Ring Systems (e.g., Isocoumarins, Phthalides)

The carbon-iodine bond in 2-iodobenzoic acid derivatives is a key feature for their use in transition metal-catalyzed reactions to form heterocyclic systems like isocoumarins and phthalides. These reactions typically involve the coupling of the 2-iodobenzoic acid with an alkyne. The regioselectivity of the cyclization can often be controlled by the reaction temperature. lookchem.comresearchgate.net

A copper-catalyzed coupling reaction of 2-iodobenzoic acids with terminal alkynes, alkynyl carboxylic acids, or trimethylsilylacetylene (B32187) can selectively yield isocoumarins (via 6-endo-dig cyclization) at higher temperatures (e.g., 100°C) and phthalides (via 5-exo-dig cyclization) as the major product at lower temperatures (e.g., 25°C). lookchem.com While many studies utilize 2-iodobenzoic acid itself, the methodology is applicable to substituted derivatives. For instance, 4-chloro-2-iodobenzoic acid has been used to synthesize 6-chloro-3-substituted-1H-isochromen-1-ones. Research has shown that while 2-iodobenzoic acid reacts with phenylacetylene (B144264) to produce 3-phenylisocoumarin in high yield (91%), the more stable 2-chlorobenzoic acid only affords trace amounts of the product, highlighting the importance of the iodine substituent for this transformation. ias.ac.in

Table 2: Temperature-Controlled Regioselective Synthesis of Isocoumarins and Phthalides lookchem.com

| Starting Benzoic Acid | Alkyne | Temperature (°C) | Major Product Type |

| 2-Iodobenzoic Acid | Terminal Alkyne | 100 | Isocoumarin (B1212949) |

| 2-Iodobenzoic Acid | Terminal Alkyne | 25 | Phthalide (B148349) |

This table illustrates the general principle of temperature-controlled regioselectivity in the synthesis of isocoumarins and phthalides from 2-iodobenzoic acids and alkynes. lookchem.com

Preparation of Hypervalent Iodine Reagents (e.g., 2-Iodoxybenzoic Acid - IBX)

Hypervalent iodine reagents are compounds where an iodine atom formally possesses a valence higher than the typical one. 2-Iodoxybenzoic acid (IBX) is a prominent and widely used hypervalent iodine(V) reagent. It is a powerful and selective oxidizing agent in organic synthesis. orientjchem.org

The standard and most common preparation of IBX involves the oxidation of 2-iodobenzoic acid. wikipedia.org A convenient and environmentally friendlier method utilizes Oxone® (a potassium triple salt: 2KHSO₅·KHSO₄·K₂SO₄) as the oxidant in water. orientjchem.org The reaction is typically heated to around 70°C, and the IBX product precipitates out of the solution in high yield and purity upon cooling. orientjchem.orgwikipedia.orgrsc.org

While the literature predominantly describes the synthesis from the parent 2-iodobenzoic acid, this oxidative method is the general route to IBX and its derivatives. Applying this procedure to this compound would be the expected pathway to the corresponding chlorinated IBX derivative, a potentially valuable reagent with modified properties.

Applications of IBX as an Oxidant in Organic Synthesis

2-Iodoxybenzoic acid (IBX) is highly valued for its role as a mild and selective oxidizing agent. One of its most significant applications is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. A key advantage of IBX is that it typically achieves this transformation without over-oxidation of the resulting aldehydes to carboxylic acids. orientjchem.org

The utility of IBX extends to a wide range of oxidative transformations, including:

Oxidation of 1,2-diols: IBX can oxidize 1,2-diols to α-dicarbonyl compounds without cleaving the carbon-carbon bond. wikipedia.org

Oxidative Dehydrogenation: It can convert carbonyl compounds into their α,β-unsaturated counterparts.

Benzylic and Allylic Oxidations: IBX is effective in oxidizing carbons at benzylic and allylic positions to form carbonyl groups.

The mechanism of alcohol oxidation by IBX is understood to proceed through a ligand exchange followed by a "hypervalent twist," which is the rate-determining step, leading to the elimination of the product and the reduced form of the iodine reagent. researchgate.net

Table 3: Selected Oxidative Transformations using IBX

| Substrate Type | Product Type | Key Features |

| Primary Alcohols | Aldehydes | No over-oxidation to carboxylic acids. orientjchem.org |

| Secondary Alcohols | Ketones | High efficiency and mild conditions. orientjchem.org |

| 1,2-Diols | α-Diketones | No C-C bond cleavage under standard conditions. wikipedia.org |

| Carbonyl Compounds | α,β-Unsaturated Carbonyls | Dehydrogenation adjacent to the carbonyl group. |

| Benzylic C-H | Aromatic Carbonyls | Selective oxidation of the benzylic position. |

This table summarizes some of the key applications of IBX as a versatile oxidant in organic synthesis.

V. Advanced Characterization and Analytical Techniques in 2 Chloro 6 Iodobenzoic Acid Research

Spectroscopic Analysis

Spectroscopy is a cornerstone in the structural elucidation of 2-Chloro-6-iodobenzoic acid, offering detailed insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound. It provides information on the chemical environment of the hydrogen atoms (protons) within the molecule.

In a study where this compound was synthesized, its structure was verified using ¹H NMR spectroscopy. wiley-vch.de The analysis was performed on a 400 MHz instrument using deuterated acetone (B3395972) (acetone-d6) as the solvent. wiley-vch.de The resulting spectrum showed distinct signals corresponding to the aromatic protons. Specifically, a doublet was observed at δ 7.89 ppm with a coupling constant (J) of 8.0 Hz, corresponding to one of the protons on the benzene (B151609) ring. wiley-vch.de Another signal, a doublet, was recorded at δ 7.55 ppm. wiley-vch.de These chemical shifts and splitting patterns are characteristic of the specific substitution pattern on the benzoic acid ring, confirming the positions of the chloro and iodo substituents relative to the carboxylic acid group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Instrument Frequency |

|---|---|---|---|---|

| 7.89 | Doublet (d) | 8.0 | Acetone-d6 | 400 MHz |

| 7.55 | Doublet (d) | N/A |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to corroborate its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements.

In research detailing the synthesis of this compound, HRMS was performed using electrospray ionization (ESI) in negative ion mode. amazonaws.com The analysis yielded a mass-to-charge ratio (m/z) that closely matched the theoretical calculation for the deprotonated molecule ([M-H]⁻). amazonaws.com This technique confirms the molecular formula of C₇H₄ClIO₂. sigmaaldrich.com

| Ion | Calculated m/z | Found m/z | Technique |

|---|---|---|---|

| [M-H]⁻ | 280.8977 | 280.8981 | ESI-TOF |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are crucial for separating this compound from starting materials, byproducts, and other impurities. bldpharm.comambeed.com These techniques are routinely used to monitor the progress of a reaction and to determine the purity of the final product.

For instance, in the synthesis and purification of the related isomer, 2-chloro-5-iodobenzoic acid, HPLC is used to assess purity levels, which can reach as high as 99.8%. google.comchemicalbook.com The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By comparing the retention time of the main peak in a sample to that of a known reference standard, the identity of this compound can be confirmed. The area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

Mass Spectrometry (MS)

Purity Assessment and Characterization

Ensuring the high purity of this compound is critical for its use in further research and synthesis. A combination of chromatographic and other analytical methods is used for this purpose.

Purification is often achieved through techniques like column chromatography, where the compound is separated from impurities on a silica (B1680970) gel column. wiley-vch.deamazonaws.com The successful synthesis of this compound has been reported to yield a white solid after purification by this method. wiley-vch.de

Vii. Future Research Directions for 2 Chloro 6 Iodobenzoic Acid

Exploration of Novel Synthetic Pathways

The synthesis of 2-Chloro-6-iodobenzoic acid and its derivatives is an area ripe for innovation. While established methods exist, the pursuit of more efficient, selective, and environmentally benign synthetic routes is a key research objective.

One promising avenue is the continued development of C-H activation methodologies. The work pioneered by researchers like Yu and coworkers has demonstrated the feasibility of direct ortho-iodination of benzoic acid derivatives using iodine (I₂) as the oxidant, often facilitated by a specialized auxiliary. alfachemic.com Future research could focus on refining these methods to improve catalyst efficiency, broaden the substrate scope, and reduce the need for directing groups or auxiliaries, thereby increasing the atom economy of the synthesis.

Another significant area of exploration is the tandem metallation sequence . Researchers have successfully prepared a variety of 2-chloro-6-substituted benzoic acids by treating 2-chlorobenzoic acid with a strong base like sec-butyllithium (B1581126)/TMEDA, followed by quenching with an electrophile such as elemental iodine. researchgate.netlookchem.com This approach allows for the regioselective introduction of the iodine atom at the 6-position. lookchem.com Future work in this area could involve exploring a wider range of electrophiles to generate a diverse library of 2-chloro-6-substituted benzoic acid derivatives. Furthermore, optimizing reaction conditions to enhance yields and simplify purification processes will be crucial for the practical application of this methodology. lookchem.com

The development of syntheses for related compounds, such as those with different halogen substitutions, provides a blueprint for further research. For instance, methods for preparing compounds like 2-bromo-4-fluoro-6-iodobenzoic acid often involve multi-step reactions, including selective iodination and bromination. Adapting these strategies to the synthesis of this compound could lead to alternative and potentially more scalable production methods.

Development of New Catalytic Transformations

The unique electronic and steric properties of this compound make it an intriguing candidate for the development of new catalytic transformations. The presence of the iodine atom, in particular, opens the door to its use in hypervalent iodine chemistry.

A significant area of future research will likely involve the use of this compound and its derivatives as precursors to hypervalent iodine catalysts . 2-Iodoxybenzoic acid (IBX), a powerful and selective oxidant, is prepared from 2-iodobenzoic acid. beilstein-journals.orgmdpi.com The introduction of a chlorine atom at the 6-position could modulate the reactivity and solubility of the resulting IBX derivative, potentially leading to new catalytic systems with enhanced performance in oxidation reactions. beilstein-journals.org Research could focus on the in-situ generation of these chloro-substituted hypervalent iodine species and their application in a variety of organic transformations. mdpi.com

Furthermore, the development of catalytic cycles where this compound itself acts as a catalyst or a key intermediate is a promising direction. For example, ruthenium-catalyzed C-H arylation reactions have been developed for the coupling of aromatic acids with bulky aryl halides. dicp.ac.cn While this specific study did not use this compound, it provides a framework for exploring its potential in similar cross-coupling reactions, where the chloro and iodo substituents could influence the catalytic activity and selectivity.

The synthesis of hydrazones from 2-iodobenzoic acid for biological applications also suggests that derivatization of the carboxylic acid group of this compound could lead to new classes of ligands for catalysis. mdpi.com The steric hindrance provided by the adjacent chloro and iodo groups could lead to unique coordination environments around a metal center, potentially enabling novel catalytic activities.

Expansion of Applications in Materials Science and Medicinal Chemistry

2-Chloro-6-substituted benzoic acids are recognized as versatile intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials. lookchem.com Future research is expected to build upon this foundation, with this compound playing a central role in the creation of novel functional molecules.

In medicinal chemistry , the focus will likely be on utilizing this compound as a scaffold to synthesize new bioactive compounds. For instance, it has been reported as a starting material for the synthesis of 9-aminoacridine-4-carboxamides, a class of compounds known for their antitumoral activity. lookchem.com The rigid and sterically defined nature of the 2-chloro-6-iodo substitution pattern can be exploited to control the conformation of drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets. The synthesis of novel hydrazones from isomeric iodobenzoic acids has yielded compounds with significant antimicrobial and anticancer properties, suggesting a fruitful avenue of research for derivatives of this compound. mdpi.com

In materials science , the unique substitution pattern of this compound can be leveraged to create materials with interesting properties. The presence of the heavy iodine atom makes it a candidate for applications in X-ray crystallography and as a precursor for radiolabeled compounds. Furthermore, the di-ortho-substitution can induce axial chirality, which is a desirable feature in the design of chiral ligands and catalysts. The development of new polymers and liquid crystals incorporating this moiety could lead to materials with novel optical or electronic properties. The use of related halogenated benzoic acids as precursors for organic semiconductors in applications like OLEDs and OPVs suggests that this compound could also be a valuable building block in this field.

Computational Chemistry Approaches for Reactivity Prediction

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules. For this compound, computational approaches can provide valuable insights into its reactivity and guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to analyze the electronic structure and predict the reactivity of this compound. researchgate.netmdpi.com Studies on substituted benzoic acids have used DFT to understand how different substituents affect properties like gas-phase acidity. researchgate.netmdpi.com For this compound, computational models can predict the most likely sites for nucleophilic and electrophilic attack, as well as the stability of potential intermediates in a reaction. This information can be invaluable for designing new synthetic pathways and catalytic cycles.

Computational studies can also elucidate the role of the ortho-substituents in controlling the conformation of the molecule and its interactions with other species. The steric hindrance imposed by the chloro and iodo groups can be modeled to understand its impact on reaction barriers and product distributions. For example, in the context of C-H activation or metal-catalyzed cross-coupling reactions, computational analysis can help in designing ligands or catalysts that are well-suited to the sterically demanding environment around the carboxylic acid group. nih.gov

Furthermore, computational methods can be used to investigate the properties of materials derived from this compound. For instance, the electronic and optical properties of polymers or the binding affinity of drug candidates can be modeled before their synthesis, allowing for a more rational design of new materials and therapeutic agents. The study of solvent effects on the dissociation of 2,6-disubstituted benzoic acids highlights the importance of including the molecular environment in these computational models to achieve accurate predictions.

Q & A

Q. What are the established synthetic routes for 2-chloro-6-iodobenzoic acid, and what yields can be expected?

The primary method involves palladium-catalyzed C-H activation using I₂ as the sole oxidant. Yu’s protocol enables regioselective ortho-iodination of benzoic acid derivatives, achieving yields of 85–87% under optimized conditions . This method employs a Pd catalyst with Yu-Wasa auxiliaries (e.g., Aldrich 791806) and is compatible with heterocyclic substrates like pyridines and imidazoles . Key steps include careful control of reaction time (typically 12–24 hours) and stoichiometric iodine loading (1.5–2.0 equivalents).

Q. How can researchers confirm the structural identity of this compound and distinguish it from analogs?

Comparative analysis using spectroscopic and chromatographic techniques is critical. For example:

- NMR : The aromatic proton signals in ¹H NMR will reflect the chlorine and iodine substitution patterns (e.g., deshielding effects at ortho positions).

- Mass Spectrometry : The molecular ion peak (M⁻) at m/z 282.46 (C₇H₄ClIO₂) and isotopic patterns for chlorine (3:1 ratio for M and M+2) and iodine (prominent M+127 peak) are diagnostic .

- HPLC : Retention times can be compared against structurally similar compounds (e.g., 2,6-dichloro-4-iodobenzoic acid) to confirm purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified as WGK 3 (highly hazardous to water) and carries acute oral toxicity (Category 3) and eye irritation (Category 2) risks. Mandatory precautions include:

- Use of fume hoods and PPE (gloves, goggles).

- Proper disposal of iodine-containing waste to avoid environmental contamination.

- Emergency access to eye wash stations and safety showers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve iodination efficiency in this compound synthesis?

Systematic parameter tuning is required:

- Catalyst Loading : Increase Pd(OAc)₂ from 5 mol% to 10 mol% to enhance turnover, but avoid excess to prevent side reactions.

- Solvent Effects : Polar aprotic solvents like DMF or DCE improve iodine solubility and reaction homogeneity.

- Temperature : Elevated temperatures (80–100°C) accelerate C-H activation but may degrade sensitive substrates. Benchmark against reported yields (85–87%) and monitor by TLC or HPLC for intermediate tracking .

Q. What strategies resolve discrepancies in spectroscopic data for this compound across studies?

Contradictions often arise from impurities or instrumental variability. Mitigation approaches include:

- Cross-Validation : Compare NMR, IR, and mass spectra with published datasets (e.g., Angew. Chem. 2008, 47:5215) .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation.

- Collaborative Verification : Share samples with independent labs to replicate results, addressing potential calibration biases .

Q. How does the chlorine/iodine substitution pattern influence the reactivity of this compound in cross-coupling reactions?

The iodine atom serves as a superior leaving group compared to chlorine, enabling selective participation in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the adjacent chlorine can reduce catalytic efficiency. Computational studies (e.g., DFT) predict activation barriers for bond cleavage, guiding catalyst selection (e.g., CuI for Ullmann, Pd(PPh₃)₄ for Suzuki) . Experimental validation via kinetic monitoring (e.g., in situ IR) is recommended.

Q. What methodologies assess the compound’s potential as a ligand in transition-metal-catalyzed reactions?

- Coordination Studies : Titration experiments with Pd(II) or Rh(I) salts in DMSO-d₆, monitored by ¹H NMR, reveal binding sites (e.g., carboxylate vs. halide coordination).

- Catalytic Screening : Test activity in model reactions (e.g., C-H arylation) and compare turnover frequencies (TOF) against standard ligands (e.g., PPh₃).

- Theoretical Modeling : Use DFT (B3LYP/6-311G**) to map electron density distribution and predict ligand-metal interactions .

Methodological Notes

- Data Reproducibility : Always cross-reference synthesis protocols with supplementary materials (e.g., Australian Journal of Chemistry 2015 ).

- Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying catalyst systems) to isolate variables causing data conflicts .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management and open-data sharing practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.